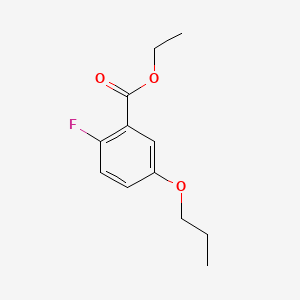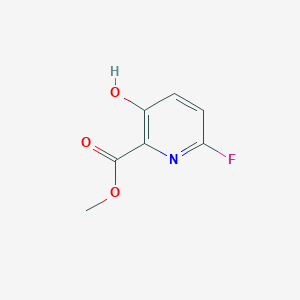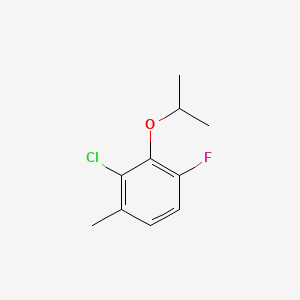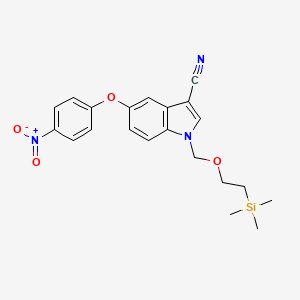
2-(Tert-butoxymethyl)-4-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tert-butoxymethyl)-4-nitroaniline is an organic compound with the molecular formula C11H16N2O3 It is characterized by the presence of a tert-butoxymethyl group attached to the benzene ring, along with a nitro group and an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxymethyl)-4-nitroaniline typically involves the nitration of 2-(tert-butoxymethyl)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position relative to the aniline group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Tert-butoxymethyl)-4-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline group, to form corresponding nitroso or nitro derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-(Tert-butoxymethyl)-4-phenylenediamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Corresponding nitroso or nitro derivatives.
Aplicaciones Científicas De Investigación
2-(Tert-butoxymethyl)-4-nitroaniline has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Biological Studies: Studied for its interactions with biological systems, including its potential as a probe for studying enzyme mechanisms.
Mecanismo De Acción
The mechanism of action of 2-(Tert-butoxymethyl)-4-nitroaniline depends on its specific application. In reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent. In substitution reactions, the aniline moiety acts as a nucleophile, attacking electrophilic species to form substituted products. The molecular targets and pathways involved vary based on the specific chemical or biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-(Tert-butoxymethyl)aniline: Lacks the nitro group, making it less reactive in certain types of reactions.
4-Nitroaniline: Lacks the tert-butoxymethyl group, affecting its solubility and reactivity.
2-(Tert-butoxymethyl)-4-phenylenediamine: A reduced form of 2-(Tert-butoxymethyl)-4-nitroaniline with different chemical properties.
Uniqueness
This compound is unique due to the presence of both the tert-butoxymethyl and nitro groups, which confer distinct chemical reactivity and solubility properties. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C11H16N2O3 |
|---|---|
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
2-[(2-methylpropan-2-yl)oxymethyl]-4-nitroaniline |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-7-8-6-9(13(14)15)4-5-10(8)12/h4-6H,7,12H2,1-3H3 |
Clave InChI |
PVAFAGSCABFHEN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OCC1=C(C=CC(=C1)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-dimethyl-5-[(1E)-[(1H-1,2,4-triazol-5-yl)imino]methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B14023151.png)

![Isothiazolo[5,4-c]pyridin-7(6H)-one](/img/structure/B14023167.png)

![Ethyl 4-oxo-7-phenyl-2-sulfanylidene-1,5,6,7-tetrahydropyrano[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14023177.png)



![Ethyl [dimethyl(phenyl)silyl]acetate](/img/structure/B14023194.png)





